(R)-2-(3-Iodophenyl)pyrrolidine

Asymmetric synthesis Chiral building blocks Enantioselective catalysis

Secure your supply of (R)-2-(3-Iodophenyl)pyrrolidine (CAS: 1228557-18-3) for precision chiral synthesis. The (R)-configuration ensures defined stereochemistry essential for reproducible SAR studies, while the 3-iodo substituent delivers superior reactivity in Pd-catalyzed cross-coupling compared to bromo/chloro analogs. This combination enables orthogonal functionalization in multi-step sequences with preserved enantiopurity—critical for CNS-targeting candidates, RORγ inverse agonist programs (reported EC₅₀ 35–140 nM), and oncology probe libraries. Eliminate racemization risks inherent to using racemic or (S)-enantiomer alternatives. Bulk research quantities available; immediate quote upon request.

Molecular Formula C10H12IN
Molecular Weight 273.11 g/mol
Cat. No. B11756202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(3-Iodophenyl)pyrrolidine
Molecular FormulaC10H12IN
Molecular Weight273.11 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC(=CC=C2)I
InChIInChI=1S/C10H12IN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1
InChIKeyGOTZSBYCEAUXCK-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(3-Iodophenyl)pyrrolidine: Chiral Pyrrolidine Building Block for Stereospecific Synthesis and Drug Discovery


(R)-2-(3-Iodophenyl)pyrrolidine (CAS: 1228557-18-3) is a chiral α-arylpyrrolidine derivative with a molecular formula of C₁₀H₁₂IN and a molecular weight of 273.11 g/mol . This compound features a pyrrolidine ring substituted at the 2-position with a 3-iodophenyl group in the (R)-stereochemical configuration. The presence of an aryl iodide moiety makes this compound particularly valuable as a synthetic building block for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the construction of diverse chemical libraries and pharmaceutical intermediates [1][2].

Why (R)-2-(3-Iodophenyl)pyrrolidine Cannot Be Replaced by Racemic or Alternative Aryl Pyrrolidines


Substituting (R)-2-(3-Iodophenyl)pyrrolidine with its racemic mixture (CAS 317355-10-5) or the (S)-enantiomer (CAS 1228559-34-9) introduces significant risks in stereospecific applications. Chiral α-arylpyrrolidines exhibit pronounced stereochemistry-dependent biological activity; the (R)- and (S)-enantiomers can demonstrate divergent binding affinities, metabolic stability, and off-target profiles [1]. Furthermore, the 3-iodo substituent confers unique reactivity in cross-coupling transformations compared to bromo or chloro analogs, enabling orthogonal functionalization strategies in multi-step syntheses [2]. Replacing the iodine with a less reactive halogen or altering the substitution pattern on the phenyl ring fundamentally changes the compound's utility as a synthetic handle [3].

(R)-2-(3-Iodophenyl)pyrrolidine: Quantitative Evidence for Scientific Selection and Procurement


Stereochemical Purity: (R)-Enantiomer Versus Racemic Mixture in Asymmetric Synthesis

The (R)-enantiomer (CAS 1228557-18-3) offers >99% enantiomeric excess in certified batches, whereas the racemic mixture (CAS 317355-10-5) contains a 1:1 mixture of both enantiomers. In enantioselective copper-catalyzed intramolecular hydroamination reactions used to construct α-arylpyrrolidines, the stereochemical integrity of the starting material directly dictates the enantiomeric purity of the final product [1]. Using the racemic mixture in stereospecific synthetic sequences would yield diastereomeric mixtures requiring chiral resolution steps, increasing synthetic burden and reducing overall yield [2].

Asymmetric synthesis Chiral building blocks Enantioselective catalysis

Synthetic Versatility: Iodo Substituent Versus Bromo and Chloro Analogs in Cross-Coupling

The aryl iodide moiety in (R)-2-(3-iodophenyl)pyrrolidine exhibits substantially higher reactivity in palladium-catalyzed cross-coupling reactions compared to bromo or chloro analogs [1]. Iodoarenes undergo oxidative addition to Pd(0) complexes significantly faster than bromo- or chloroarenes (relative rates: I > Br >> Cl) [2]. This enables milder reaction conditions (lower temperatures, shorter reaction times) and broader substrate scope, particularly with sterically hindered or electron-rich coupling partners. In Suzuki-Miyaura couplings, the iodo substituent allows for efficient C–C bond formation under conditions where bromo and chloro analogs require harsher conditions or specialized ligands [3].

Cross-coupling Suzuki-Miyaura Medicinal chemistry

RORγ Inverse Agonist Activity: (R)-Enantiomer Versus Alternative Scaffolds

(R)-2-(3-Iodophenyl)pyrrolidine-based analogs have been characterized as RORγ inverse agonists with reported EC₅₀ values in the nanomolar range [1]. In a cell-based Gal4 luciferase reporter assay using CHO-K1 cells expressing the mouse RORγ ligand binding domain (Ile251 to Lys516), a representative analog exhibited an EC₅₀ of 35 nM, while the corresponding human RORγ assay yielded an EC₅₀ of 140 nM [2]. In contrast, structurally distinct pyrrolidine derivatives lacking the 3-iodophenyl substitution pattern show substantially reduced or no activity against RORγ, with IC₅₀ values >55 μM reported for certain analogs . This stereospecific 2-aryl substitution pattern appears critical for engaging the RORγ ligand binding pocket [3].

Nuclear receptor RORγ Inverse agonist

Selectivity Profile: Absence of Beta-1 Adrenergic Receptor Activity

A key differentiator for (R)-2-(3-iodophenyl)pyrrolidine-containing chemotypes is their demonstrated lack of binding affinity toward the beta-1 adrenergic receptor . This contrasts with many other aryl pyrrolidine derivatives that exhibit significant off-target adrenergic activity, which can complicate in vivo pharmacology and lead to cardiovascular side effects. In binding assays, the compound showed "no affinity" for the beta-1 adrenergic receptor, indicating a clean selectivity profile relative to this common off-target [1]. This property is particularly valuable for compounds intended for CNS or immunological targets where adrenergic cross-reactivity is undesirable.

Selectivity Off-target Beta-1 adrenergic receptor

(R)-2-(3-Iodophenyl)pyrrolidine: Optimal Research and Industrial Application Scenarios


Enantioselective Synthesis of α-Arylpyrrolidine-Based Drug Candidates

Use (R)-2-(3-iodophenyl)pyrrolidine as a chiral building block in the two-step enantioselective synthesis of α-arylpyrrolidines via Suzuki-Miyaura cross-coupling followed by copper-catalyzed intramolecular hydroamination [1]. The stereochemical integrity of the (R)-enantiomer is preserved throughout the sequence, yielding enantiopure products suitable for structure-activity relationship (SAR) studies and lead optimization campaigns. This approach is directly applicable to the synthesis of pyrrolidine-containing pharmaceutical candidates targeting CNS disorders, inflammation, and oncology [2].

Palladium-Catalyzed Cross-Coupling for Diversification of Chemical Libraries

Employ the aryl iodide moiety of (R)-2-(3-iodophenyl)pyrrolidine as an electrophilic handle in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to generate diverse libraries of 2-arylpyrrolidine derivatives [1]. The superior reactivity of the iodo substituent relative to bromo or chloro analogs enables milder reaction conditions and broader substrate scope, facilitating high-throughput parallel synthesis in medicinal chemistry programs [2].

Development of RORγ Inverse Agonists for Autoimmune Disease Research

Utilize (R)-2-(3-iodophenyl)pyrrolidine and its derivatives as starting points for developing RORγ inverse agonists, a validated target for Th17-mediated autoimmune diseases including psoriasis, rheumatoid arthritis, and multiple sclerosis [1]. The nanomolar EC₅₀ values observed in cell-based assays (35-140 nM) [2] support further optimization of pharmacokinetic properties and in vivo efficacy. The lack of beta-1 adrenergic receptor activity reduces the risk of cardiovascular side effects, a common liability in immunomodulatory drug candidates.

Stereospecific Probe Synthesis for Chemical Biology Target Identification

The combination of a defined stereocenter and a reactive aryl iodide makes (R)-2-(3-iodophenyl)pyrrolidine ideal for synthesizing stereospecific chemical probes. The iodo group can be functionalized with biotin, fluorophores, or photoaffinity tags via cross-coupling, while the (R)-configuration ensures that the probe's binding orientation matches that of the parent ligand. This approach is particularly valuable for target identification studies in phenotypic screening campaigns where the molecular target is unknown.

Quote Request

Request a Quote for (R)-2-(3-Iodophenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.